![molecular formula C15H17NO4 B2660751 (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2287237-65-2](/img/structure/B2660751.png)
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of bicyclic compounds. It is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has shown potential in various scientific research applications due to its unique pharmacological properties.
Wirkmechanismus
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 has been shown to have neuroprotective effects and to regulate neurotransmitter release. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and physiological effects:
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal models, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been shown to increase dopamine release in the striatum and to reduce glutamate release in the hippocampus. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has also been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent modulator of mGluR4, which makes it a useful tool for studying the role of this receptor in various biological processes. However, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One area of interest is the potential therapeutic applications of (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in neurological disorders such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research into the role of mGluR4 in pain perception and addiction, which may lead to the development of novel treatments for these conditions. Finally, there is interest in developing more potent and selective modulators of mGluR4, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the reaction between 2-phenylglycine and 2-bromo-3,3,3-trifluoropropene in the presence of a palladium catalyst. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The desired diastereomer is then converted to (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid by a sequence of reactions involving protection and deprotection of functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has also been investigated for its potential in the treatment of anxiety disorders and depression. Additionally, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been studied for its role in regulating pain perception and addiction.
Eigenschaften
IUPAC Name |
(1S,3S,4R)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-7-12(8-11)16(13)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDEUGDUPDHMT-AGIUHOORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

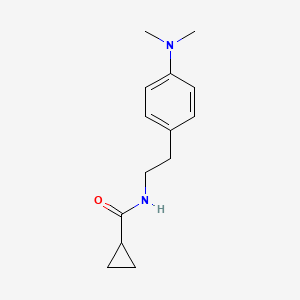
![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)

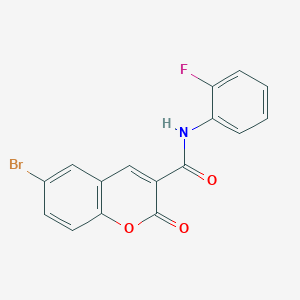
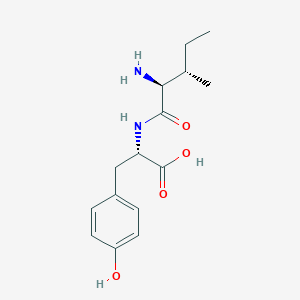
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)


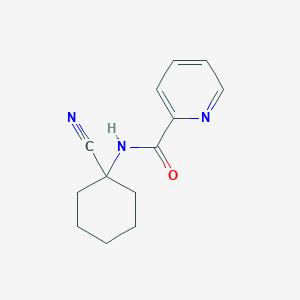
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2660684.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/no-structure.png)
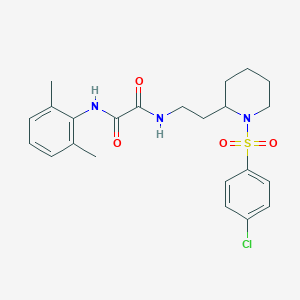
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)